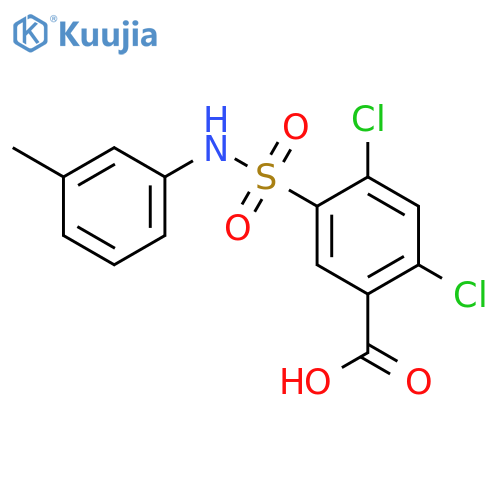Cas no 380341-41-3 (2,4-dichloro-5-(3-methylphenyl)sulfamoylbenzoic acid)

380341-41-3 structure
商品名:2,4-dichloro-5-(3-methylphenyl)sulfamoylbenzoic acid
2,4-dichloro-5-(3-methylphenyl)sulfamoylbenzoic acid 化学的及び物理的性質
名前と識別子
-
- 2,4-Dichloro-5-m-tolylsulfamoyl-benzoic acid
- 2,4-dichloro-5-(3-methylphenyl)sulfamoylbenzoic acid
- G34737
- AKOS000115031
- SR-01000240098
- CS-0218275
- 2,4-dichloro-5-[(3-methylphenyl)sulfamoyl]benzoic Acid
- Cambridge id 6643213
- EN300-00498
- SR-01000240098-1
- 380341-41-3
- 2,4-dichloro-5-[(3-methylphenyl)sulfamoyl]benzoicAcid
- AB00113843-01
- Z45620333
-
- インチ: InChI=1S/C14H11Cl2NO4S/c1-8-3-2-4-9(5-8)17-22(20,21)13-6-10(14(18)19)11(15)7-12(13)16/h2-7,17H,1H3,(H,18,19)
- InChIKey: SCLMHOXYPVUESX-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 358.9785844Da
- どういたいしつりょう: 358.9785844Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 22
- 回転可能化学結合数: 4
- 複雑さ: 507
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 91.9Ų
2,4-dichloro-5-(3-methylphenyl)sulfamoylbenzoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1288945-50mg |
2,4-Dichloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid |
380341-41-3 | 95% | 50mg |
¥1612.00 | 2024-05-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1288945-10g |
2,4-Dichloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid |
380341-41-3 | 95% | 10g |
¥27739.00 | 2024-05-16 | |
| Enamine | EN300-00498-5.0g |
2,4-dichloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid |
380341-41-3 | 95.0% | 5.0g |
$743.0 | 2025-02-19 | |
| Enamine | EN300-00498-0.05g |
2,4-dichloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid |
380341-41-3 | 95.0% | 0.05g |
$42.0 | 2025-02-19 | |
| Enamine | EN300-00498-0.25g |
2,4-dichloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid |
380341-41-3 | 95.0% | 0.25g |
$92.0 | 2025-02-19 | |
| 1PlusChem | 1P019H2C-100mg |
2,4-dichloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid |
380341-41-3 | 97% | 100mg |
$140.00 | 2024-05-03 | |
| Enamine | EN002-7164-10g |
2,4-dichloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid |
380341-41-3 | 97% | 10g |
$1101.0 | 2023-10-28 | |
| Aaron | AR019HAO-100mg |
2,4-dichloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid |
380341-41-3 | 95% | 100mg |
$116.00 | 2025-02-10 | |
| Aaron | AR019HAO-250mg |
2,4-dichloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid |
380341-41-3 | 95% | 250mg |
$152.00 | 2025-02-10 | |
| Aaron | AR019HAO-500mg |
2,4-dichloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid |
380341-41-3 | 95% | 500mg |
$266.00 | 2025-02-10 |
2,4-dichloro-5-(3-methylphenyl)sulfamoylbenzoic acid 関連文献
-
Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990
-
Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020
-
Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994
-
Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178
-
Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417
380341-41-3 (2,4-dichloro-5-(3-methylphenyl)sulfamoylbenzoic acid) 関連製品
- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)
- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)
- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)
- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)
- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)
- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
- 514216-44-5(4,5-Dichloro-2-methylpyridine)
- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)
- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)
- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)
推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量